molecular formula C18H19ClN6O2 B2536758 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 1005293-33-3

1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2536758
CAS No.: 1005293-33-3
M. Wt: 386.84
InChI Key: KVQGASVFBCNAEU-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • The chemical synthesis of urea derivatives involves reactions with tetrazoles and isocyanates, offering insights into the creation of novel compounds with potential applications in material science and drug discovery. For instance, reactions of isocyanatobenzoyl chloride with aminotetrazole have led to the formation of quinazoline and benzoxazinone derivatives, showcasing the versatility of urea in synthesizing heterocyclic compounds (Peet, 1987).

Molecular Docking and Structural Analysis

  • Urea derivatives have been subjected to molecular docking studies to understand their potential interactions with proteins, revealing their possible biological activities. For example, the synthesis and molecular docking of certain chlorobenzyl-urea derivatives suggest favorable interactions with the SHP2 protein, indicating potential inhibitory activities against certain enzymes or receptors (Wu et al., 2022).

Antitumor Activity

  • Some urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents. This highlights the importance of urea compounds in the development of new therapeutic drugs (Feng et al., 2020).

Inhibition of Chitin Synthesis

  • Urea compounds have also been studied for their insecticidal properties, specifically their ability to inhibit chitin synthesis in insect larvae. This action prevents the formation of a functional exoskeleton in insects, leading to their death and indicating the potential of urea derivatives as insecticides (Deul et al., 1978).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-2-27-16-9-7-15(8-10-16)25-17(22-23-24-25)12-21-18(26)20-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGASVFBCNAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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